Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Essential intermediate for Palbociclib and CDK4/6 inhibitor assembly. The Boc group enables orthogonal protection with near-quantitative TFA deprotection (~100%); the 5-nitro regiochemistry is critical for correct downstream coupling. Procure as certified Palbociclib Impurity 60/102/SMA-7 reference standard with full analytical documentation (NMR, HPLC, LC-MS). Substitution with non-certified analogs invalidates method qualification and batch release testing under ICH Q3A/Q3B.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 193902-78-2
Cat. No. B067474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
CAS193902-78-2
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3
InChIKeyWWFJYZONBJARJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2): Baseline Profile and Procurement Context


Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2), also designated as 1-Boc-4-(5-nitro-2-pyridyl)piperazine, is a Boc-protected piperazine-pyridine conjugate with molecular formula C14H20N4O4 and molecular weight 308.33 g/mol . The compound bears a 5-nitropyridin-2-yl moiety appended to a piperazine ring bearing a tert-butoxycarbonyl (Boc) protecting group, which is critical for its primary application as a protected synthetic intermediate in the assembly of kinase inhibitor scaffolds . It is commercially available from multiple suppliers with typical purities ranging from 95% to 98% . In pharmaceutical contexts, this compound is recognized as Palbociclib Impurity 60 (also Impurity 102, SMA-7), an established reference standard for the CDK4/6 inhibitor Palbociclib [1].

Why In-Class Piperazine-Pyridine Analogs Cannot Substitute for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate


Generic substitution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate with structurally similar piperazine-pyridine analogs is precluded by three critical, quantifiable factors. First, the Boc protecting group is essential for orthogonal synthetic control—its removal with trifluoroacetic acid proceeds with near-quantitative yield (~100%) in downstream deprotection steps, a level of efficiency that unprotected analogs cannot match in sequential coupling reactions . Second, the specific 5-nitro substitution on the pyridine ring determines the regiochemical outcome of subsequent palladium-catalyzed cross-coupling and reduction steps in kinase inhibitor assembly; alternative nitro-regioisomers yield different downstream intermediates and are not direct substitutes [1]. Third, for analytical and regulatory procurement, this compound is cataloged as a specific impurity reference standard (Palbociclib Impurity 60/102/SMA-7) [2]; substitution with a non-certified analog invalidates method qualification and batch release testing in GMP environments.

Quantitative Evidence Differentiating Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate from Analogs


Synthesis Yield: Boc-Protected Intermediate Versus Unprotected Analog

The Boc-protected compound (CAS 193902-78-2) is synthesized from 2-bromo-5-nitropyridine and N-Boc-piperazine with a reported isolated yield of 93% . The unprotected analog 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1) is produced from the target compound via Boc deprotection with 100% yield [1]. Direct synthesis of the unprotected analog via alternative routes results in lower yields and reduced purity profiles due to competing side reactions at the free secondary amine [2].

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Physicochemical Differentiation: Melting Point and LogP Versus Unprotected Analog

The Boc-protected target compound exhibits a melting point of 168-172 °C (lit.), which is substantially higher than the unprotected analog 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1), which melts at 84-85 °C . The target compound has a calculated LogP of 2.57 compared to the unprotected analog's lower lipophilicity (LogP not reported but structurally lower due to free amine) .

Physicochemical Characterization Solid-State Properties Purification

Orthogonal Reactivity: Boc Deprotection Yield Comparison with Alternative Protecting Groups

The Boc group on the target compound undergoes clean acidolytic cleavage with trifluoroacetic acid to release 1-(5-nitropyridin-2-yl)piperazine in quantitative yield (100%, 13.13 g from 19.45 g starting material) [1]. Alternative protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis conditions that are incompatible with the nitro group (risk of reduction to amine), while Fmoc requires basic conditions that may promote side reactions with the electron-deficient nitropyridine ring .

Protecting Group Strategy Solid-Phase Synthesis Peptide Mimetics

Analytical Reference Standard Status: Certified Impurity for Palbociclib Quality Control

CAS 193902-78-2 is an officially cataloged impurity reference standard for Palbociclib (CDK4/6 inhibitor), designated as Palbociclib Impurity 60 (also Impurity 102, SMA-7) [1]. Generic analogs lacking this specific impurity designation cannot serve as validated reference materials for Palbociclib batch release or stability testing . The compound is supplied with full analytical characterization (NMR, HPLC, LC-MS) by multiple vendors to support GMP analytical method validation .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Downstream Synthetic Utility: Documented Route to Palbociclib and CDK Inhibitor Scaffolds

The target compound is explicitly utilized as intermediate B-2 in patented synthetic routes to Palbociclib and related CDK4/6 inhibitors . Subsequent steps from this intermediate include Boc deprotection to yield 1-(5-nitropyridin-2-yl)piperazine (B-3, 100% yield) [1], followed by further functionalization to generate the final kinase inhibitor pharmacophore [2]. Regioisomeric analogs (e.g., 4-nitropyridin-2-yl or 3-nitropyridin-2-yl piperazines) produce different downstream scaffolds and are not direct synthetic equivalents.

CDK4/6 Inhibitors Oncology Synthetic Methodology

Recommended Application Scenarios for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate Based on Differential Evidence


Protected Intermediate in Multi-Step Kinase Inhibitor Synthesis (Palbociclib and CDK4/6 Inhibitors)

Based on documented synthetic routes in WO2010/59606 and US2005/182078, this compound serves as the optimal protected intermediate for assembling Palbociclib and related CDK4/6 inhibitor scaffolds. The Boc group enables orthogonal protection during sequential coupling steps, achieving 93% upstream yield and near-quantitative (100%) downstream deprotection to release 1-(5-nitropyridin-2-yl)piperazine for further functionalization . Procure this compound when synthetic strategy requires temporary amine protection that can be removed cleanly under acidic conditions without compromising the 5-nitro group essential for subsequent reductive transformations [1].

Certified Impurity Reference Standard for Palbociclib Analytical Method Qualification

For pharmaceutical quality control laboratories performing Palbociclib batch release, stability testing, or forced degradation studies, this compound is the designated Palbociclib Impurity 60 (Impurity 102, SMA-7) [2]. It should be procured with full analytical documentation (NMR, HPLC, LC-MS) for method validation, system suitability testing, and preparation of impurity-spiked samples. Substitution with non-certified analogs is not acceptable for GMP compliance or regulatory submissions under ICH Q3A/Q3B guidelines [3].

Precursor for 1-(5-Nitropyridin-2-yl)piperazine (CAS 82205-58-1) Synthesis

When the deprotected piperazine (CAS 82205-58-1) is required for downstream coupling reactions, procurement of this Boc-protected precursor is the preferred route due to the quantitative deprotection yield (100%) under standard TFA/CH2Cl2 conditions [4]. Direct procurement of the unprotected analog may introduce batch-to-batch variability and lower purity due to the instability of the free secondary amine during storage and handling; in situ deprotection from the Boc intermediate ensures consistent quality and maximizes overall synthetic efficiency .

Building Block for Custom Piperazine-Containing Kinase Inhibitor Libraries

For medicinal chemistry programs targeting kinases with piperazine-containing pharmacophores, this compound provides a versatile scaffold that can be diversified at either the deprotected piperazine nitrogen (post-Boc removal) or the nitropyridine ring (via reduction to amine followed by acylation or reductive amination). The 5-nitro substitution pattern is critical for correct regiochemistry in the final inhibitor; procurement of this specific regioisomer ensures fidelity to established SAR for CDK inhibitors and related kinase targets [5].

Technical Documentation Hub

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